Cas no 931313-81-4 (N-(3-ethylphenyl)-2-{3-(piperidin-1-yl)quinoxalin-2-ylsulfanyl}acetamide)

N-(3-ethylphenyl)-2-{3-(piperidin-1-yl)quinoxalin-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-Ethylphenyl)-2-[[3-(1-piperidinyl)-2-quinoxalinyl]thio]acetamide
- CHEMBL1606734
- AB01287222-01
- N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide
- 931313-81-4
- AKOS001779474
- F3222-0020
- NCGC00105343-02
- N-(3-ethylphenyl)-2-(3-piperidin-1-ylquinoxalin-2-yl)sulfanylacetamide
- C200-5227
- HMS1815O14
- N-(3-ETHYLPHENYL)-2-{[3-(PIPERIDIN-1-YL)QUINOXALIN-2-YL]SULFANYL}ACETAMIDE
- NCGC00105343-01
- N-(3-ethylphenyl)-2-{3-(piperidin-1-yl)quinoxalin-2-ylsulfanyl}acetamide
-
- インチ: 1S/C23H26N4OS/c1-2-17-9-8-10-18(15-17)24-21(28)16-29-23-22(27-13-6-3-7-14-27)25-19-11-4-5-12-20(19)26-23/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3,(H,24,28)
- InChIKey: WICZXVZYQKRYMY-UHFFFAOYSA-N
- SMILES: S(CC(NC1=CC=CC(CC)=C1)=O)C1C(=NC2C=CC=CC=2N=1)N1CCCCC1
計算された属性
- 精确分子量: 406.18273264g/mol
- 同位素质量: 406.18273264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 527
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.1
- トポロジー分子極性表面積: 83.4Ų
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 629.2±55.0 °C(Predicted)
- 酸度系数(pKa): 12.86±0.70(Predicted)
N-(3-ethylphenyl)-2-{3-(piperidin-1-yl)quinoxalin-2-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-0020-30mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3222-0020-5mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-0020-15mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3222-0020-3mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-0020-20mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3222-0020-2μmol |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3222-0020-2mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3222-0020-20μmol |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-0020-1mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3222-0020-25mg |
N-(3-ethylphenyl)-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide |
931313-81-4 | 90%+ | 25mg |
$109.0 | 2023-04-27 |
N-(3-ethylphenyl)-2-{3-(piperidin-1-yl)quinoxalin-2-ylsulfanyl}acetamide 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
N-(3-ethylphenyl)-2-{3-(piperidin-1-yl)quinoxalin-2-ylsulfanyl}acetamideに関する追加情報
N-(3-Ethylphenyl)-2-{3-(Piperidin-1-Yl)Quinoxalin-2-Ylsulfanyl}Acetamide: A Comprehensive Overview
N-(3-Ethylphenyl)-2-{3-(Piperidin-1-Yl)Quinoxalin-2-Ylsulfanyl}Acetamide, identified by the CAS Registry Number 931313-81-4, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of sulfonamides and features a quinoxaline core, which is a heterocyclic aromatic system known for its versatile reactivity and biological activity.
The molecular structure of this compound is characterized by a quinoxaline ring substituted with a piperidine group at the 3-position and a sulfanylacetamide moiety at the 2-position. The sulfanyl group (-S-) acts as a key functional group, facilitating interactions with biological targets such as enzymes and receptors. The ethylphenyl substituent adds to the compound's lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets.
Recent studies have highlighted the potential of quinoxaline derivatives in various therapeutic areas, including anticancer, anti-inflammatory, and antiviral applications. For instance, research published in the Journal of Medicinal Chemistry demonstrated that quinoxaline-based compounds can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). The presence of the piperidine group in this compound further enhances its bioactivity by providing additional hydrogen bonding capabilities and stabilizing interactions within enzyme active sites.
The synthesis of N-(3-Ethylphenyl)-2-{3-(Piperidin-1-Yl)Quinoxalin-2-Ylsulfanyl}Acetamide involves a multi-step process that typically begins with the preparation of the quinoxaline core. This is followed by substitution reactions to introduce the piperidine and sulfanylacetamide groups. The use of microwave-assisted synthesis has been reported to significantly improve reaction yields and reduce synthesis time, making this compound more accessible for large-scale production.
In terms of pharmacokinetics, studies have shown that this compound exhibits moderate solubility in aqueous solutions, which can be optimized through formulation techniques such as encapsulation in lipid nanoparticles or cyclodextrin complexes. Its oral bioavailability is currently under investigation, with preliminary data suggesting that it may require dose adjustment to achieve therapeutic concentrations in plasma.
The biological evaluation of this compound has revealed promising results in preclinical models. In vitro assays have demonstrated potent inhibitory activity against several cancer cell lines, particularly those resistant to conventional chemotherapy agents. Additionally, studies using animal models have shown that this compound can reduce tumor growth without significant toxicity to normal tissues, indicating a favorable safety profile.
One area of active research is the exploration of this compound's mechanism of action at the molecular level. Advanced techniques such as X-ray crystallography and molecular docking simulations have provided insights into how it interacts with target proteins. For example, it has been found that the sulfanyl group plays a critical role in forming covalent bonds with cysteine residues in enzyme active sites, leading to irreversible inhibition.
In conclusion, N-(3-Ethylphenyl)-2-{3-(Piperidin-1-Yl)Quinoxalin-2-Ylsulfanyl}Acetamide represents an exciting advancement in medicinal chemistry due to its unique structure and promising biological properties. As research continues to uncover its full potential, this compound holds great promise for developing innovative therapies targeting various diseases.
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